

# PBO absorption comparison dermal versus oral exposure

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## Compound Focus: Piperonyl Butoxide

CAS No.: 51-03-6

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## Quantitative Comparison of PBO Absorption

The table below summarizes the key experimental data on PBO absorption and distribution for oral and dermal routes.

Exposure Route	Experimental Model	Key Findings on Absorption & Pharmacokinetics	Source Compound / Formulation
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| **Oral Exposure** | Female C57BL/6J mice (Gavage) | **Elimination Half-life:** 6.5 hours **Systemic Clearance:**  $83.3 \pm 20.5$  mL/h **High Adipose Distribution:** Concentrations in visceral adipose tissue "greatly exceeded" those in serum [1]. | PBO in olive oil [1] | | Female C57BL/6J mice (Diet) | **Bioavailability:** ~41% relative to gavage in oil [1]. | PBO in soybean oil-based diet [1] | | **Dermal Exposure** | Human volunteers (8-hour exposure) | **Absorption (PBO alone):** ~1.78% of the applied dose excreted in urine. **Absorption (Formulated PBO):** ~0.47% of the applied dose excreted in urine [2] [3]. | 3% (w/w) PBO in isopropyl alcohol; 4% (w/w) in an aqueous end-use formulation [2] [3] | | Human volunteers (30-minute exposure) | **Percent Absorption:** Approximately 2.1% [2]. | Commercially available formulation [2] |

## Detailed Experimental Protocols

A clear understanding of the experimental methods is crucial for interpreting the data.

## Protocol for Oral Exposure (Mouse Study)

This pharmacokinetic study aimed to model PBO exposure relevant to developmental toxicity research [1].

- **Dosing:**
  - **Acute Exposure:** Mice received a single dose of PBO (ranging from 22 to 1800 mg/kg) suspended in olive oil via oral gavage.
  - **Dietary Exposure:** Mice were fed a diet containing 0.09% PBO for 8 days, after which they were returned to a standard diet.
- **Sample Collection:** Whole blood was collected at multiple time points post-administration (from 0.5 hours up to 192 hours) via maxillary or cardiac bleed.
- **Sample Analysis:** Serum and adipose tissue PBO concentrations were quantified using **HPLC-MS/MS**. The serum concentration data were used to establish a linear one-compartment pharmacokinetic model [1].

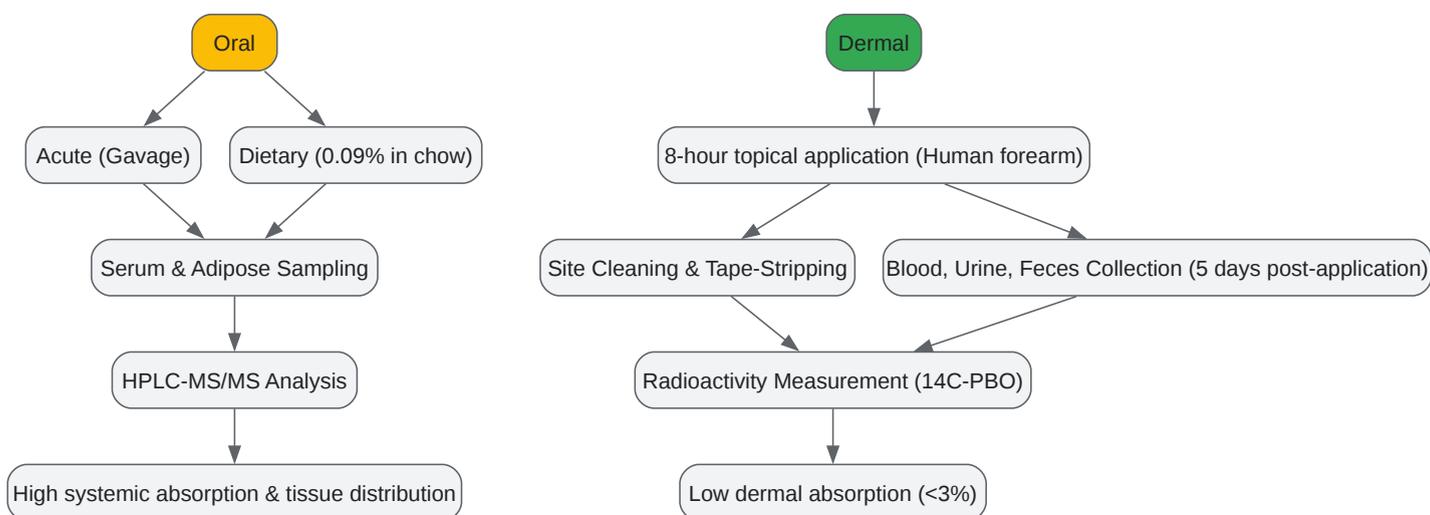
## Protocol for Dermal Exposure (Human Volunteer Study)

This study was designed to determine the material balance and degree of absorption of topically applied PBO in humans [2] [3].

- **Dosing:**
  - A dose of **3.1% (w/w) PBO** in isopropyl alcohol or a **similar concentration in an end-use formulation** was applied to the ventral forearm of male volunteers.
  - The application site was **non-occluded**, and the dose remained on the skin for **8 hours**.
- **Sample Collection:**
  - Blood samples were drawn from both the exposed (ipsilateral) and non-exposed (contralateral) arms.
  - All urine and feces were collected during the 8-hour exposure and for a **120-hour (5-day) post-application period**.
  - After 8 hours, the application site was thoroughly cleaned with isopropyl alcohol and tape-stripped to measure any PBO in the stratum corneum.
- **Sample Analysis:** Absorption was determined by measuring the total radioactivity (from <sup>14</sup>C - PBO) excreted in urine. Metabolites were identified using HPLC [2] [3].

## Visualizing the Experimental Workflows

The diagrams below illustrate the core workflows for the two key studies from which the data are derived.



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## Key Insights for Researchers

- **Route Dictates Systemic Load:** Oral exposure leads to significantly higher internal doses of PBO, which is critical for assessing risks related to its developmental toxicity, such as inhibition of the Sonic hedgehog (Shh) signaling pathway [1] [4].
- **Formulation Influences Dermal Absorption:** The vehicle and formulation can markedly impact dermal penetration, as shown by the difference between PBO in alcohol versus a commercial aqueous formulation [2] [3].
- **Consider Tissue Distribution:** PBO accumulates in adipose tissue, creating a reservoir that may prolong internal exposure, even after blood levels decline [1]. This is a vital factor for toxicokinetic models.

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## References

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